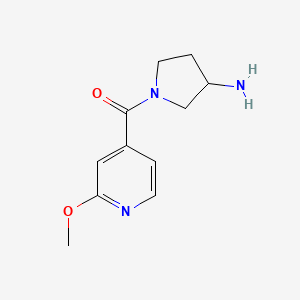
(3-氨基吡咯烷-1-基)(2-甲氧基吡啶-4-基)甲酮
描述
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines and pyridines. It features a pyrrolidine ring, a methoxy group, and a pyridine ring, making it a versatile molecule in various chemical and biological applications.
科学研究应用
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It is used in the study of enzyme inhibitors and receptor ligands.
Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: : This can be achieved through the cyclization of amino acids or their derivatives.
Introduction of the Methoxy Group: : The methoxy group can be introduced via nucleophilic substitution reactions.
Coupling with Pyridine: : The final step involves the coupling of the pyrrolidine derivative with 2-methoxypyridine under suitable reaction conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the pyridine ring to form pyridine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation Products: : Pyrrolidinone derivatives.
Reduction Products: : Reduced pyridine derivatives.
Substitution Products: : Various substituted pyrrolidines and pyridines.
作用机制
The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, interacting with the active sites of enzymes and modulating their activity. The exact mechanism depends on the biological context and the specific enzyme or receptor involved.
相似化合物的比较
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: is similar to other compounds containing pyrrolidine and pyridine rings, such as aminopyrimidines and aminopyridines . its unique combination of functional groups and structural features distinguishes it from these compounds, making it particularly useful in specific applications.
List of Similar Compounds
Aminopyrimidines
Aminopyridines
Pyrrolidinones
Pyridine derivatives
属性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methoxypyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-10-6-8(2-4-13-10)11(15)14-5-3-9(12)7-14/h2,4,6,9H,3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURFYWFJVDGOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


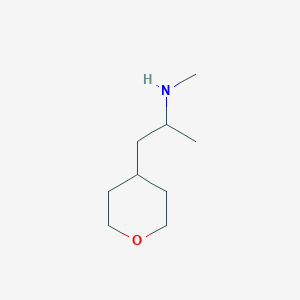
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)
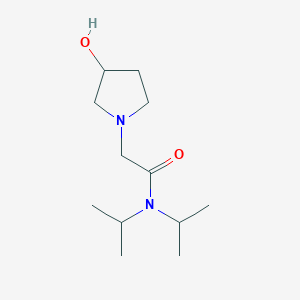


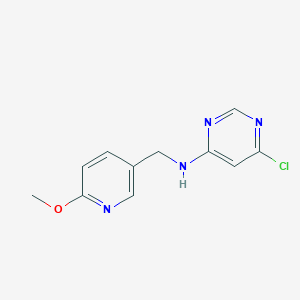
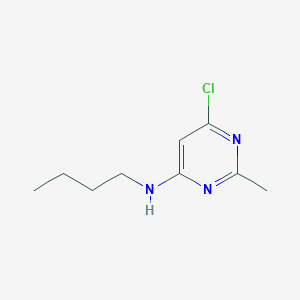
![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)
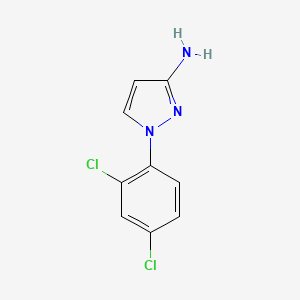
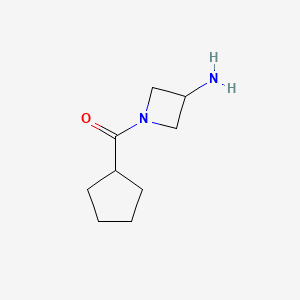
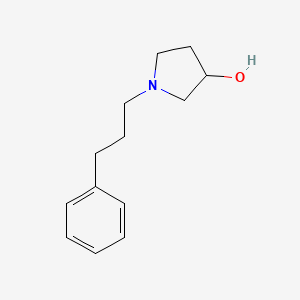
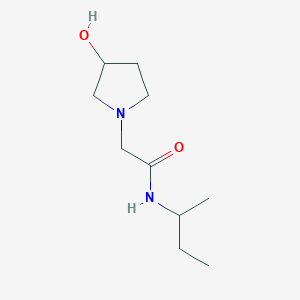
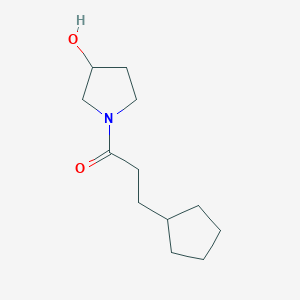
![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)
